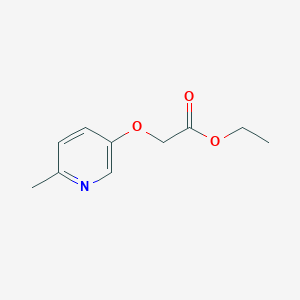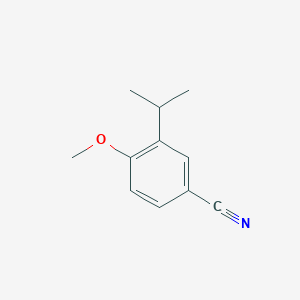
Cerium(3+) triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(3+) triiodide, also known as cerium(III) iodide, is a chemical compound composed of cerium cations and iodide anions. It has the chemical formula CeI₃ and appears as a yellow solid. This compound is part of the lanthanide series and is known for its unique properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(3+) triiodide can be synthesized through the direct reaction of cerium metal with iodine. The reaction is typically carried out by heating the reactants: [ 2 \text{Ce} + 3 \text{I}_2 \rightarrow 2 \text{CeI}_3 ]
Another method involves the reaction of cerium with mercury(II) iodide at high temperatures: [ 2 \text{Ce} + 3 \text{HgI}_2 \rightarrow 2 \text{CeI}_3 + 3 \text{Hg} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in controlled environments to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where cerium is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where cerium is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used.
Reducing Agents: Hydrogen gas, metals like zinc, and other reducing agents are commonly used.
Solvents: Reactions are often carried out in solvents like water, acetone, or other organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield cerium(IV) compounds, while reduction may produce cerium(II) compounds .
Applications De Recherche Scientifique
Cerium(3+) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of organocerium compounds.
Biology: Research into its potential biological activities and interactions is ongoing.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: this compound is used in the production of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of cerium(3+) triiodide involves its ability to participate in redox reactions. Cerium can switch between different oxidation states, which allows it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Cerium(3+) chloride (CeCl₃)
- Cerium(3+) bromide (CeBr₃)
- Lanthanum(3+) iodide (LaI₃)
Comparison: Cerium(3+) triiodide is unique due to its specific reactivity and applications. Compared to cerium(3+) chloride and cerium(3+) bromide, this compound has different solubility and reactivity profiles. Lanthanum(3+) iodide, while similar in structure, has different electronic properties due to the different lanthanide element .
Propriétés
Formule moléculaire |
CeI3 |
|---|---|
Poids moléculaire |
520.829 g/mol |
Nom IUPAC |
cerium(3+);triiodide |
InChI |
InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3 |
Clé InChI |
ZEDZJUDTPVFRNB-UHFFFAOYSA-K |
SMILES canonique |
[I-].[I-].[I-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(cyanomethyl)sulfamoyl]benzoate](/img/structure/B8800356.png)


![Benzo[b]thiophene-5-methanamine, N-methyl-](/img/structure/B8800381.png)


![[(3,4-Dichlorophenyl)thio]acetic acid](/img/structure/B8800397.png)
![2-Propylthiazolo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B8800400.png)

![Ethyl 2-(benzylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8800417.png)

